molecular formula C14H22N2 B8277962 N-cyclohexyl-3-(3-pyridinyl)propanamine

N-cyclohexyl-3-(3-pyridinyl)propanamine

Cat. No.: B8277962
M. Wt: 218.34 g/mol
InChI Key: BQSFASZBWHFIRY-UHFFFAOYSA-N
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Description

Table 1: Key Physical Properties of this compound and Analogues

Property This compound 3-Cyclohexyl-1-propanamine Propylamine
Molecular Weight (g/mol) 225.33 141.25 59.11
Density (g/cm³) ~0.95 (estimated) 0.9 ± 0.1 0.717
Boiling Point (°C) ~250 (predicted) 191.8 ± 8.0 48.6
Basicity (pKb) ~3.8 (calculated) Not reported 3.29

The reduced basicity compared to propylamine (pKb = 3.29) arises from the electron-withdrawing pyridinyl group, which destabilizes the protonated amine.

Stereochemical Analysis and Conformational Isomerism

The molecule exhibits two chiral centers:

  • The carbon adjacent to the amine group in the propanamine chain.
  • The carbon linking the propanamine chain to the pyridinyl group.

This results in four stereoisomers (two enantiomeric pairs), though synthetic routes typically yield racemic mixtures. Conformational flexibility is dominated by:

  • Cyclohexyl Ring Chair-Boat Interconversion : The cyclohexyl group adopts a chair conformation in the solid state, minimizing steric strain. In solution, ring flipping introduces boat and twist-boat conformers.
  • Propanamine Chain Rotamers : Rotation around the C–N and C–C bonds creates gauche and anti conformers, with the anti conformation favored due to reduced steric hindrance between the cyclohexyl and pyridinyl groups.

Comparative Structural Analysis with Arylcyclohexylamine Derivatives

Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, share a cyclohexylamine core but differ in their aryl substituents. Key comparisons include:

Table 2: Structural and Functional Comparisons

Feature This compound PCP Ketamine
Aryl Group 3-Pyridinyl Phenyl 2-Chlorophenyl
Nitrogen Hybridization sp³ (amine) + sp² (pyridine) sp³ (amine) sp³ (amine)
Bioactivity Neurotransmitter modulation NMDA antagonism NMDA antagonism

The pyridinyl group in this compound enhances hydrogen-bonding capacity compared to phenyl groups in PCP, potentially improving target selectivity.

Crystallographic Studies and Solid-State Arrangement

While crystallographic data for this compound remain unreported, insights can be extrapolated from related compounds:

  • Hydrogen-Bonding Networks : The amine and pyridinyl groups likely form intermolecular H-bonds, creating layered structures similar to 3-cyclohexyl-1-propanamine.
  • Packing Efficiency : The bulky cyclohexyl group reduces packing density, leading to lower melting points compared to planar arylcyclohexylamines.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-(3-pyridin-3-ylpropyl)cyclohexanamine

InChI

InChI=1S/C14H22N2/c1-2-8-14(9-3-1)16-11-5-7-13-6-4-10-15-12-13/h4,6,10,12,14,16H,1-3,5,7-9,11H2

InChI Key

BQSFASZBWHFIRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-cyclohexyl-3-(3-pyridinyl)propanamine and related compounds:

Compound Name Molecular Formula Key Functional Groups Biological Target (if known) Synthesis Yield Binding Affinity (Docking Score)
This compound C₁₄H₂₂N₂ Pyridinyl, cyclohexyl, propanamine Not reported Not available Not available
N-(cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine C₁₃H₂₃N₃ Imidazole, cyclohexylmethyl Not reported Not available Not available
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ Pyridinyl, pyrazole, cyclopropyl Not reported 17.9% Not available
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine C₁₉H₂₀F₃N₅ Triazolo-pyridazine, CF₃, cyclohexyl PIM1 Kinase Not available -4.674 to -6.020
Key Observations:

Heterocyclic Variations: The target compound’s pyridinyl group differs from the imidazole in ’s analog.

Substituent Effects :

  • Cyclohexyl vs. Cyclopropyl : The cyclohexyl group in the target compound enhances hydrophobicity and steric bulk compared to cyclopropyl in , likely improving membrane permeability but reducing solubility .
  • Trifluoromethyl (CF₃) : The CF₃ group in increases electron-withdrawing effects and metabolic stability, a feature absent in the target compound .

Q & A

Q. What synthetic methodologies are reported for N-cyclohexyl-3-(3-pyridinyl)propanamine and structurally related compounds?

Synthesis often involves multi-step reactions with amine coupling, cyclization, or nucleophilic substitution. For example:

  • C–N coupling reactions : Copper(I) bromide and cesium carbonate are common catalysts for coupling pyridinyl groups with cyclohexylamine derivatives under mild conditions (35°C, 48 hours) .
  • Solvent systems : Ethanol or dimethyl sulfoxide (DMSO) with piperidine as a base facilitates condensation reactions at 0–5°C .
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Amine couplingCuBr, Cs₂CO₃, DMSO, 35°C17.9%
CondensationPiperidine, ethanol, 0–5°CN/A

Q. How is the structural identity of this compound confirmed in academic studies?

Methodological validation includes:

  • Spectroscopy :
    • ¹H/¹³C NMR : Chemical shifts for pyridinyl protons (δ ~8.8–9.0 ppm) and cyclohexyl carbons (δ ~25–35 ppm) are diagnostic .
    • HRMS (ESI) : Accurate mass analysis (e.g., m/z 215 [M+H]⁺) confirms molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (monoclinic P2₁/n space group, a = 7.1563 Å, b = 19.637 Å) provides bond-length/angle data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Iterative refinement : Replicate synthesis and characterization under controlled conditions to isolate batch-specific impurities .
  • Comparative analysis : Cross-validate NMR shifts with structurally analogous compounds (e.g., pyridinyl-propanamine derivatives) .
  • Computational modeling : Density Functional Theory (DFT) simulations predict spectroscopic profiles to reconcile experimental vs. theoretical data .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Space groupP2₁/n
a (Å)7.1563
b (Å)19.637
c (Å)13.2746

Q. What strategies optimize reaction yields for this compound synthesis?

  • Catalyst screening : Test palladium or nickel catalysts for improved C–N coupling efficiency .
  • Temperature gradients : Explore microwave-assisted synthesis to reduce reaction times .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of amine groups .

Q. How does the conformational flexibility of this compound impact its physicochemical properties?

  • Torsion angle analysis : X-ray data reveals key dihedral angles (e.g., C3–C7–C8–C9 = 153.35°) influencing molecular packing and solubility .
  • Hydrogen bonding : Intermolecular H-bonds between pyridinyl N and hydroxyl groups stabilize crystal lattices, affecting melting points (~104–107°C) .

Q. What analytical techniques are recommended for detecting degradation products or impurities?

  • HPLC-MS : Monitor for side products (e.g., decyclohexylated analogs) .
  • TGA/DSC : Assess thermal stability and decomposition pathways .

Methodological Notes

  • Safety : Use fume hoods and personal protective equipment (PPE) when handling amines and copper catalysts .
  • Data interpretation : Employ iterative qualitative analysis to address contradictions in spectral or synthetic data .

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